molecular formula C4H3N5O2 B13100809 5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione

5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione

Cat. No.: B13100809
M. Wt: 153.10 g/mol
InChI Key: OEQPGGWDYPLMIC-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with triazine precursors. For instance, a mixture of hydrazine hydrate and a suitable triazine derivative can be refluxed in a solvent such as ethanol or xylene to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazolotriazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison

5,6-Dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione is unique due to its specific ring structure and the presence of both pyrazole and triazine rings. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have different ring fusion patterns, which can affect their reactivity and biological activity .

Properties

Molecular Formula

C4H3N5O2

Molecular Weight

153.10 g/mol

IUPAC Name

5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C4H3N5O2/c10-3-1-2(7-8-3)5-4(11)9-6-1/h(H3,5,7,8,9,10,11)

InChI Key

OEQPGGWDYPLMIC-UHFFFAOYSA-N

Canonical SMILES

C12=NNC(=O)N=C1NNC2=O

Origin of Product

United States

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